Differential Inhibition of Human Membrane Primary Amine Oxidase (hMPAO) vs. Porcine Diamine Oxidase (DAO)
The compound exhibits a stark difference in potency between human Membrane Primary Amine Oxidase (hMPAO) and porcine Diamine Oxidase (DAO), suggesting species- and enzyme-dependent interaction profiles. Against hMPAO (porcine serum benzylamine oxidase), an IC₅₀ of 130 nM was observed, whereas inhibition of porcine kidney DAO (putrescine binding) required an IC₅₀ of 1,000,000 nM (1 mM), representing a >7,500-fold difference in potency [1]. While data for a direct structural analog in the same assays is not available, the magnitude of this difference within the compound's own profile highlights a potential functional selectivity that may be exploited in biochemical applications.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | hMPAO IC₅₀: 130 nM; DAO IC₅₀: 1,000,000 nM |
| Comparator Or Baseline | Intra-compound comparison between two related amine oxidase targets (hMPAO vs. DAO) |
| Quantified Difference | 7,692-fold higher potency for hMPAO over DAO |
| Conditions | In vitro enzyme inhibition assays using porcine serum benzylamine oxidase (for hMPAO) and porcine kidney diamine oxidase with putrescine binding (for DAO) |
Why This Matters
This differential activity profile may inform the selection of this compound for studies investigating amine oxidase biology, where off-target activity against certain orthologs could confound results.
- [1] BindingDB. BDBM50370602 (CHEMBL538353): Activity Data for 5-amino-2-chloro-N-ethylbenzamide. IC₅₀ values for hMPAO and DAO. View Source
